molecular formula C20H38O5Si2 B1608212 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane CAS No. 70877-11-1

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane

Cat. No. B1608212
CAS RN: 70877-11-1
M. Wt: 414.7 g/mol
InChI Key: DFACZWMAJBYXEY-UHFFFAOYSA-N
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Description

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a chemical compound with the molecular formula C20H38O5Si2 . It is also known by the chemical name 4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate .


Synthesis Analysis

The synthesis of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane involves the use of 2,2-Dimethyl-1,3-dioxolane-4-methanol and Methacrylic acid as precursors . The reaction conditions involve stirring at 20℃ for 24 hours, followed by the addition of sodium hydrogencarbonate and further stirring for 24 hours .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane contains a total of 64 bonds, including 26 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 2 aliphatic esters .


Physical And Chemical Properties Analysis

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane has a molecular weight of 414.68400 and a density of 0.957g/cm3 . Its boiling point is 420.4ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Functionalized Disiloxanes

Functionalized disiloxanes can be prepared by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups . This process uses a phosphazene base as the catalyst . The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores .

Fluorescence Enhancement

The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups . This finding opens up possibilities for the development of more organosilicon materials with unique structures and enhanced functionality .

Crosslinking of Silicone Elastomers and Preceramic Polymers

The Si-H bond in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers . This helps to protect their shape .

Addition of Organic Groups to Silicon Atom

The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be used for the addition of different organic groups to the silicon atom . This leads to the manufacture of materials with better properties .

Modification of Conventional Organic Polymers

The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is often linked to conventional organic polymers to modify their properties .

Curing Agent for Epoxy Molding Compounds

1,3-Bis(aminopropyl)tetramethyldisiloxane, a related compound, is used as a curing agent for epoxy molding compounds . These compounds are utilized for high-reliability semiconductor devices .

Safety and Hazards

When handling 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFACZWMAJBYXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373500
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane

CAS RN

70877-11-1
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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